

Spectroscopic Profile of N-Isopropyl-M-toluidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Isopropyl-*M*-toluidine

Cat. No.: B159346

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Isopropyl-M-toluidine** (CAS: 10219-26-8), a secondary aromatic amine. Due to the limited availability of public experimental raw data, this document presents a combination of referenced information and high-quality predicted spectroscopic data for Nuclear Magnetic Resonance (NMR) and structural interpretations for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Introduction

N-Isopropyl-M-toluidine, with the molecular formula $C_{10}H_{15}N$, is a substituted aniline derivative. Its structural characterization is fundamental for its application in chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule's structure, connectivity, and functional groups.

Spectroscopic Data

The following sections present the spectroscopic data for **N-Isopropyl-M-toluidine**. The NMR data is predicted, while the IR and MS data are based on characteristic functional group absorptions and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **N-Isopropyl-M-toluidine**.

Table 1: Predicted ^1H NMR Spectral Data for **N-Isopropyl-M-toluidine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH(CH ₃) ₂	1.20	Doublet	6H
Ar-CH ₃	2.30	Singlet	3H
-CH(CH ₃) ₂	3.65	Septet	1H
NH	3.75	Singlet (broad)	1H
Ar-H	6.50 - 7.10	Multiplet	4H

Note: Predicted data is generated based on standard chemical shift libraries and algorithms. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectral Data for **N-Isopropyl-M-toluidine**

Carbon	Predicted Chemical Shift (δ , ppm)
-CH(CH ₃) ₂	22.8
Ar-CH ₃	21.5
-CH(CH ₃) ₂	46.5
Aromatic C-H	112.0 - 129.0
Aromatic C-N	148.0
Aromatic C-CH ₃	138.5

Note: Predicted data is generated based on standard chemical shift libraries and algorithms. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N-Isopropyl-M-toluidine** is expected to show the following characteristic absorption bands.[\[1\]](#)

Table 3: Characteristic IR Absorption Bands for **N-Isopropyl-M-toluidine**

Wavenumber (cm ⁻¹)	Functional Group	Description
3350 - 3450	N-H	Secondary amine stretching
3000 - 3100	C-H	Aromatic C-H stretching
2850 - 2970	C-H	Aliphatic C-H stretching
1580 - 1620	C=C	Aromatic ring stretching
1480 - 1520	C=C	Aromatic ring stretching
1250 - 1350	C-N	C-N stretching
690 - 900	C-H	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for **N-Isopropyl-M-toluidine**

m/z Value	Interpretation
149	[M] ⁺ , Molecular ion
134	[M - CH ₃] ⁺ , Loss of a methyl group
106	[M - C ₃ H ₇] ⁺ , Loss of the isopropyl group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **N-Isopropyl-M-toluidine** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Spectrometer: 300 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Parameters: A spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Spectrometer: 75 MHz or higher, corresponding to the ^1H frequency.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Parameters: A spectral width of 0-220 ppm, and a relaxation delay of 2-5 seconds.
 - Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: As **N-Isopropyl-M-toluidine** is a liquid, the spectrum can be obtained neat. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film. Alternatively, a diamond ATR (Attenuated Total Reflectance) accessory can be used by placing a drop of the sample directly onto the crystal.

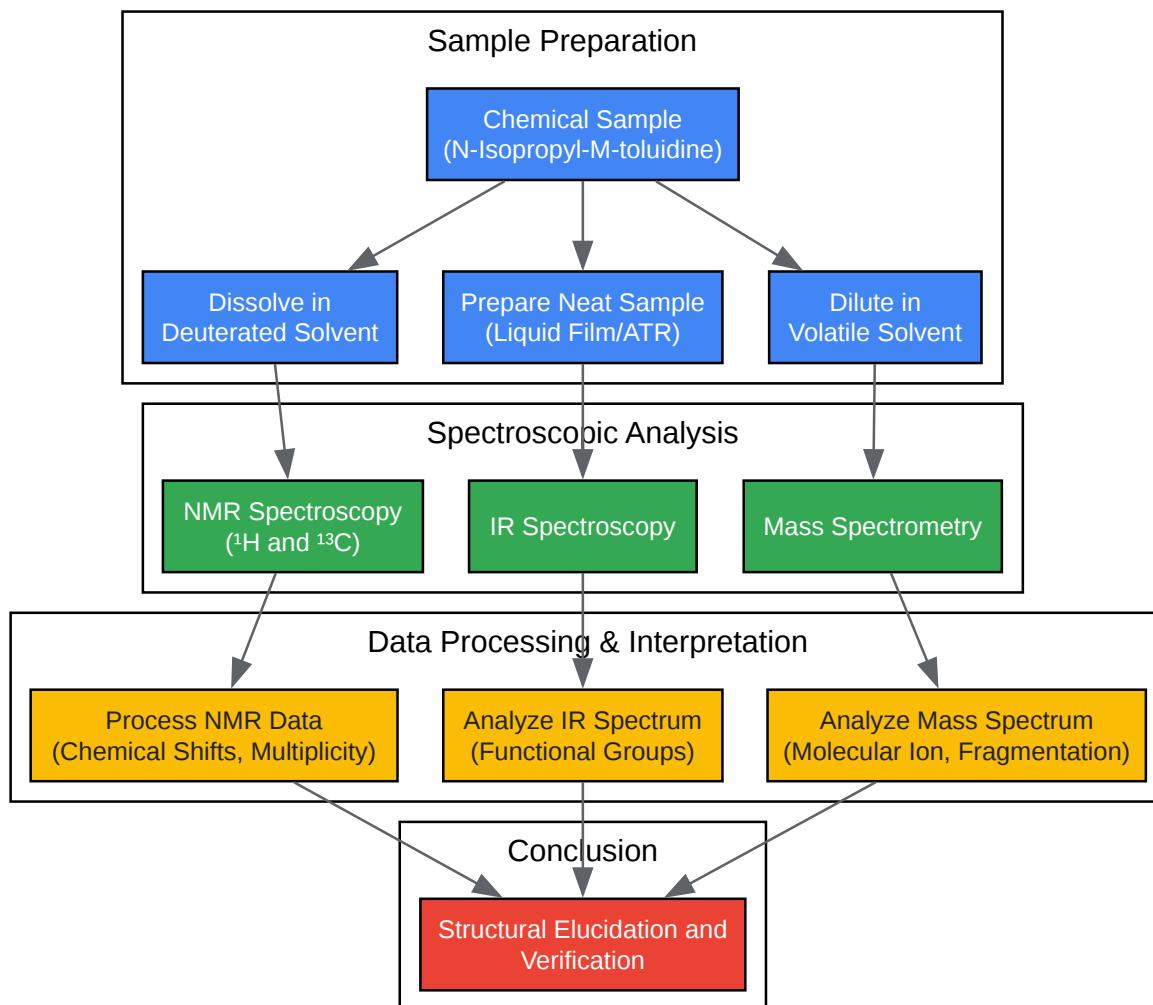
- Data Acquisition:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
 - Background: A background spectrum of the empty sample holder (KBr/NaCl plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum.[\[1\]](#)

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **N-Isopropyl-M-toluidine** in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.
- Mass Analysis:
 - Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
 - Scan Range: A mass-to-charge (m/z) range of 40-400 is typically sufficient to observe the molecular ion and key fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample like **N-Isopropyl-M-toluidine**.



[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis of a Chemical Sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Isopropyl-M-toluidine | C₁₀H₁₅N | CID 4357757 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of N-Isopropyl-M-toluidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159346#spectroscopic-data-for-n-isopropyl-m-toluidine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com